molecular formula C13H18ClNO5S B12472957 Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate

Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate

Cat. No.: B12472957
M. Wt: 335.80 g/mol
InChI Key: MCMCSZNJGBQAML-UHFFFAOYSA-N
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Description

Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate is a chemical compound with a complex structure that includes a chloro-substituted aromatic ring, a methoxy group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-methoxyaniline with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with ethyl 2-bromopropanoate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide linkage can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate can be compared with other similar compounds such as:

    Ethyl 2-[N-(2-methoxyphenyl)methanesulfonamido]propanoate: Lacks the chloro group, which may affect its binding affinity and selectivity.

    Ethyl 2-[N-(5-chloro-2-hydroxyphenyl)methanesulfonamido]propanoate: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    Ethyl 2-[N-(5-chloro-2-methoxyphenyl)amino]propanoate: Lacks the sulfonamide linkage, which may impact its mechanism of action and applications.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C13H18ClNO5S

Molecular Weight

335.80 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanoate

InChI

InChI=1S/C13H18ClNO5S/c1-5-20-13(16)9(2)15(21(4,17)18)11-8-10(14)6-7-12(11)19-3/h6-9H,5H2,1-4H3

InChI Key

MCMCSZNJGBQAML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C

Origin of Product

United States

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